molecular formula C20H17F2N5O4S B6225424 (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide CAS No. 2649372-20-1

(3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide

Número de catálogo B6225424
Número CAS: 2649372-20-1
Peso molecular: 461.4
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide is a useful research compound. Its molecular formula is C20H17F2N5O4S and its molecular weight is 461.4. The purity is usually 95.
BenchChem offers high-quality (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrrolidine derivative with a sulfonamide and a quinazoline derivative. The cyano and fluoro groups are introduced during the reaction with the quinazoline derivative. The synthesis pathway involves several steps of protection and deprotection of functional groups to ensure the desired product is obtained.", "Starting Materials": [ "(3R)-3-fluoropyrrolidine-1-sulfonic acid", "2-cyano-4-fluoro-3-hydroxyphenylboronic acid", "3-methyl-4-oxo-3,4-dihydroquinazoline", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the pyrrolidine amine group with tert-butyloxycarbonyl (Boc) using DCC and NHS in DMF", "Step 2: Protection of the sulfonic acid group with tert-butyl dimethylsilyl (TBDMS) using TEA and DMAP in DCM", "Step 3: Protection of the quinazoline amine group with Boc using DCC and NHS in DMF", "Step 4: Reaction of the protected pyrrolidine with the protected sulfonamide using DCC and NHS in DMF", "Step 5: Deprotection of the sulfonic acid group using TBAF in DMF", "Step 6: Reaction of the product from step 5 with the quinazoline derivative using Pd(PPh3)4, CuI, and TEA in DMF", "Step 7: Deprotection of the Boc groups using TFA in DCM", "Step 8: Purification of the product using column chromatography with a mixture of ethyl acetate and diethyl ether as the eluent", "Step 9: Final purification of the product using recrystallization from water" ] }

Número CAS

2649372-20-1

Nombre del producto

(3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide

Fórmula molecular

C20H17F2N5O4S

Peso molecular

461.4

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.